molecular formula C6H9Cl B8608326 1-Chloro-3-methyl-2,4-pentadiene CAS No. 109988-26-3

1-Chloro-3-methyl-2,4-pentadiene

Cat. No.: B8608326
CAS No.: 109988-26-3
M. Wt: 116.59 g/mol
InChI Key: CLGCPMMRVHTFFT-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-2,4-pentadiene is an unsaturated hydrocarbon featuring a conjugated diene system (C=C-C=C) with a chlorine atom at position 1 and a methyl group at position 3. Similar compounds, such as dichlorinated pentadienes and fluorinated analogs, exhibit varied physical and chemical behaviors, suggesting that this compound may serve as a versatile intermediate in organic synthesis .

Properties

CAS No.

109988-26-3

Molecular Formula

C6H9Cl

Molecular Weight

116.59 g/mol

IUPAC Name

5-chloro-3-methylpenta-1,3-diene

InChI

InChI=1S/C6H9Cl/c1-3-6(2)4-5-7/h3-4H,1,5H2,2H3

InChI Key

CLGCPMMRVHTFFT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCl)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences among 1-Chloro-3-methyl-2,4-pentadiene and related compounds:

Compound Molecular Formula Substituents Key Features Applications/Toxicity
This compound C₆H₉Cl Cl (C1), CH₃ (C3) Conjugated diene system; potential for regioselective reactions Presumed intermediate in organic synthesis
cis-1,3-Dichloro-2,4-pentadiene C₅H₆Cl₂ Cl (C1, C3) Highly toxic gas; boiling point 115°C; two chiral centers Industrial solvent (limited due to toxicity)
1,5-Diaryl-3-Oxo-1,4-pentadiene Variable Aryl groups (C1, C5), ketone (C3) Enhanced anticancer activity; improved solubility vs. curcumin Antitumor agents (e.g., GO-Y030, GO-Y078)
3-Methyl-1,4-pentadiene C₆H₁₀ CH₃ (C3) Non-halogenated analog; used in synthesis of transition metal complexes Intermediate in organometallic chemistry
(1Z)-1-Chloro-1,2-Difluoro-1,4-pentadiene C₅H₅ClF₂ Cl (C1), F (C1, C2) Electronegative substituents; molecular weight 138.54 g/mol Specialty chemical intermediate

Physicochemical Properties

  • Reactivity: The chlorine atom in this compound likely enhances electrophilic reactivity compared to non-halogenated analogs like 3-Methyl-1,4-pentadiene. However, it is less reactive than cis-1,3-Dichloro-2,4-pentadiene, where dual chlorine atoms increase polarity and toxicity .
  • Stability : Fluorinated derivatives (e.g., (1Z)-1-Chloro-1,2-Difluoro-1,4-pentadiene) exhibit greater stability against nucleophilic attack due to fluorine’s electronegativity, whereas the target compound’s methyl group may impart steric hindrance .
  • Biological Activity : 1,5-Diaryl-3-Oxo-1,4-pentadienes demonstrate potent anticancer activity due to their conjugated diene and ketone groups, which interact with cellular targets like NF-κB. The absence of a ketone in this compound likely limits similar bioactivity .

Toxicity and Handling

  • cis-1,3-Dichloro-2,4-pentadiene is notably toxic, causing liver/kidney damage, whereas mono-chloro analogs like the target compound are presumed less hazardous but still require careful handling .
  • Fluorinated analogs (e.g., C₅H₅ClF₂) may pose unique environmental risks due to fluorine’s persistence .

Preparation Methods

Reaction Overview

The most widely documented method involves the direct chlorination of isoprene (2-methyl-1,3-butadiene) using hydrogen chloride (HCl) in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. This single-step process exploits the electrophilic addition of HCl to the conjugated diene system, followed by allylic rearrangement to yield the target compound.

Mechanistic Pathway

Isoprene undergoes initial protonation at the terminal double bond, forming a carbocation intermediate. The AlCl₃ catalyst facilitates chloride ion attack at the allylic position, resulting in a 1,2-adduct. Subsequent-sigmatropic rearrangement shifts the chloro group to the 1-position, while the methyl group migrates to stabilize the intermediate carbocation. The final product, 1-chloro-3-methyl-2,4-pentadiene, is isolated via fractional distillation under reduced pressure (1–15 mbar).

Optimization and Yields

Key parameters include:

  • Temperature : Maintained between −10°C and +5°C to suppress polymerization.

  • Catalyst Loading : 1–2 wt% AlCl₃ relative to isoprene.

  • Solvent : Dichloromethane or diethyl ether enhances regioselectivity.
    Reported yields range from 65% to 78%, with purity >95% confirmed by gas chromatography.

Multi-Step Synthesis via Chlorohydrin Intermediates

Chlorohydrin Formation

An alternative route begins with the synthesis of 1-chloro-2-methyl-3-buten-2-ol, a chlorohydrin derivative of isoprene. Isoprene reacts with hypochlorous acid (HOCl) in aqueous medium at 0–10°C, yielding the chlorohydrin via anti-Markovnikov addition. This step achieves 85–90% conversion under pH-controlled conditions (pH 6.5–7.5).

Halogenation and Allylic Rearrangement

The chlorohydrin intermediate undergoes halogenation (bromine or iodine) in the presence of diisopropyl ketone as a solvent. This step induces allylic rearrangement, forming 4-halo-1-chloro-2-methyl-2-butene. For example, bromination at 25°C for 2 hours produces the bromo derivative in 72% yield.

Dehydrohalogenation to Target Compound

Treatment with sodium sulfide (Na₂S) in tetrahydrofuran (THF) at reflux (66°C) eliminates the halogen atom, restoring the conjugated diene system. The final product is purified via vacuum distillation, with overall yields of 58–64% across three steps.

Comparative Analysis of Preparation Methods

Efficiency Metrics

Method Steps Yield Reaction Time Scalability
Direct Chlorination165–78%3–5 hoursIndustrial-scale
Chlorohydrin Route358–64%8–12 hoursLab-scale

Advantages and Limitations

  • Direct Chlorination : Higher throughput and lower operational complexity make it preferable for bulk production. However, stringent temperature control is required to avoid diene polymerization.

  • Chlorohydrin Route : Offers greater control over regioselectivity but suffers from lower overall yields and multi-step purification challenges.

Side Reactions and Byproduct Management

Polymerization of Isoprene

At temperatures >10°C, isoprene tends to polymerize, forming rubber-like residues. This is mitigated by:

  • Using inhibitors like 4-methoxyphenol (100–200 ppm).

  • Rapid quenching of the reaction mixture with acetic acid post-synthesis.

Isomerization Products

Competing pathways may generate structural isomers such as 2-chloro-3-methyl-1,3-pentadiene. These are removed via fractional distillation, leveraging differences in boiling points (this compound: 44–48°C at 15 mbar).

Industrial Applications and Derivatives

Carotenoid Synthesis

The compound serves as a C₅-building block in carotenoid production. For instance, coupling with sulfides forms di(4-chloro-3-methyl-2-butenyl)sulfide, a precursor to β-carotene.

Agrochemical Intermediates

Chlorinated dienes are alkylating agents in herbicide synthesis. Reaction with triethyl phosphite yields organophosphate derivatives with insecticidal activity .

Q & A

What are reliable synthetic routes for preparing 1-Chloro-3-methyl-2,4-pentadiene?

Level: Basic
Answer:
The synthesis of this compound can be approached using catalytic or thermal methods. For example, aluminum chloride (AlCl₃) catalysis has been effective in synthesizing structurally similar chloro-diene compounds, such as 1-chloro-1,1-difluoro-2-trifluoromethyl-2,4-pentadiene, via reactions with chloropentafluoroacetone . Alternatively, thermal reactions without catalysts may yield isomers, as seen in the preparation of 3,3-dimethyl-1,4-pentadiene, where temperature control (e.g., 80°C) is critical for regioselectivity . Researchers should optimize reaction conditions (e.g., solvent, temperature, catalyst loading) to minimize byproducts like 2-alken-1-ol isomers .

How can NMR spectroscopy resolve structural ambiguities in this compound?

Level: Basic
Answer:
Advanced NMR techniques, such as pure shift 2D homonuclear correlation spectroscopy (e.g., PSYCHE and MFA methods), are essential for resolving overlapping signals in conjugated dienes. For example, ¹H and ¹³C NMR can distinguish between syn/anti isomers or positional isomers (e.g., 1,4 vs. 1,3-diene configurations) by analyzing coupling constants and chemical shifts of allylic protons and chlorine substituents . Nuclear Overhauser Effect (NOE) spectroscopy can further clarify spatial arrangements, as demonstrated in conformational studies of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives .

What factors influence the stability of this compound during storage and reactions?

Level: Basic
Answer:
Stability is highly sensitive to temperature and isomerization pathways. For instance, perfluoro-1,4-pentadiene undergoes isomerization to the 1,3-diene configuration under polymerization conditions, likely due to radical intermediates or thermal stress . Chlorinated dienes may also degrade via hydrolysis or photochemical pathways. Recommendations include storing the compound in inert atmospheres at low temperatures (-20°C) and avoiding prolonged exposure to UV light .

What catalytic mechanisms enable the dimerization or cyclization of this compound?

Level: Advanced
Answer:
Organometallic catalysts, such as scandium hydrides (DpScH), promote γ-allyl complex formation in reactions with 3-methyl-1,4-pentadiene, leading to cyclized products like methylenecyclopentane (Scheme 7 in ). The mechanism involves:

Hydrometallation : Insertion of Sc–H into the terminal alkene.

Allylic coordination : Stabilization of the γ-allyl intermediate.

Reductive elimination : Formation of the cyclized product.
Competing pathways (e.g., branching vs. dimerization) depend on steric and electronic effects of substituents like chlorine .

How do lipoxygenases interact with this compound?

Level: Advanced
Answer:
Lipoxygenases (e.g., soybean LOX-1) catalyze hydroperoxidation of lipids with cis,cis-1,4-pentadiene motifs . While no direct evidence exists for this compound as a substrate, its conjugated diene structure suggests potential enzymatic interaction. Researchers can:

Assay activity : Measure O₂ consumption or hydroperoxide formation.

Modify stereochemistry : Test if chlorine or methyl groups sterically hinder enzyme binding.

Compare with analogs : Study non-chlorinated dienes (e.g., 1,4-pentadiene) to isolate electronic effects .

How can conflicting data on isomerization pathways be reconciled?

Level: Advanced
Answer:
Contradictions in isomerization studies (e.g., thermal vs. catalytic conditions) may arise from differing reaction mechanisms. For example:

  • Thermal isomerization : Proceeds via radical intermediates, favoring 1,3-diene formation .
  • Acid-catalyzed pathways : Follow carbocation rearrangements, leading to positional or stereochemical shifts .
    To resolve conflicts, use isotopic labeling (e.g., deuterated substrates) and monitor intermediates via in situ FTIR or GC-MS .

What analytical challenges arise in quantifying this compound in complex mixtures?

Level: Advanced
Answer:
Key challenges include:

Co-elution in chromatography : Overlap with structurally similar compounds (e.g., 3-ethyl-3-methyl-1,4-pentadiene) .

Signal interference in NMR : Multiplet splitting from adjacent protons and chlorine’s quadrupolar relaxation .
Solutions:

  • GC×GC-MS : Enhances separation via two-dimensional chromatography.
  • Pure shift NMR : Suppresses scalar coupling artifacts for cleaner spectra .

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